molecular formula C25H34N4O2 B3304955 N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide CAS No. 922035-28-7

N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B3304955
CAS No.: 922035-28-7
M. Wt: 422.6 g/mol
InChI Key: VFUMAKRJHUZEAK-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features an indole core, a piperazine ring, and a phenoxyacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the piperazine moiety.

    Introduction of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate compound with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phenoxyacetamide moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving indole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antiviral, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The indole core is known to bind to various biological targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and exhibit similar biological activities.

    Piperazine Derivatives: Compounds such as piperazine and its derivatives are known for their pharmacological properties.

    Phenoxyacetamide Derivatives: These compounds are often used in medicinal chemistry for their diverse biological activities.

Uniqueness

N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide is unique due to the combination of the indole, piperazine, and phenoxyacetamide moieties in a single molecule. This unique structure may confer distinct biological properties and make it a valuable compound for further research.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-19-4-7-22(8-5-19)31-18-25(30)26-17-24(29-14-12-27(2)13-15-29)20-6-9-23-21(16-20)10-11-28(23)3/h4-9,16,24H,10-15,17-18H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUMAKRJHUZEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
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N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
Reactant of Route 3
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N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
Reactant of Route 4
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N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide

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